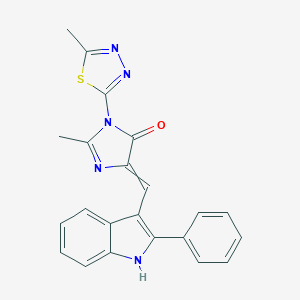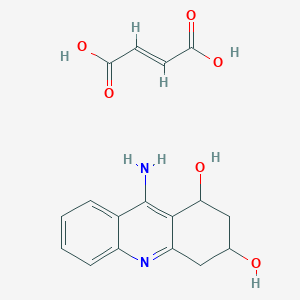
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "Tetrahydroaminoacridine" or "THA," and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
THA works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, THA can increase the levels of acetylcholine in the brain, which can improve cognitive function. THA has also been found to have antioxidant properties, which can help to protect neurons from oxidative damage.
Biochemische Und Physiologische Effekte
THA has several biochemical and physiological effects, including cholinesterase inhibitory activity, antioxidant activity, and neuroprotective properties. It has been found to improve cognitive function in patients with Alzheimer's disease and may have potential applications in the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
THA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function. However, THA also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on THA, including its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to determine the optimal dosage and administration of THA and to evaluate its safety and efficacy in clinical trials. Additionally, research is needed to identify potential side effects and drug interactions associated with THA.
Synthesemethoden
The synthesis of THA can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Another method involves the reduction of acridine to 1,2,3,4-tetrahydroacridine, which is then treated with ammonia to produce THA.
Wissenschaftliche Forschungsanwendungen
THA has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. It has been found to have cholinesterase inhibitory activity, which can help to improve cognitive function in patients with Alzheimer's disease. THA has also been found to have antioxidant and neuroprotective properties, which may be useful in the treatment of Parkinson's disease.
Eigenschaften
CAS-Nummer |
144526-55-6 |
|---|---|
Produktname |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Molekularformel |
C13H14N2O2.C4H4O4 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
9-amino-1,2,3,4-tetrahydroacridine-1,3-diol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H14N2O2.C4H4O4/c14-13-8-3-1-2-4-9(8)15-10-5-7(16)6-11(17)12(10)13;5-3(6)1-2-4(7)8/h1-4,7,11,16-17H,5-6H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
WAZZBFXYBGSMNZ-WLHGVMLRSA-N |
Isomerische SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1C(CC2=NC3=CC=CC=C3C(=C2C1O)N)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1,2,3,4-Tetrahydro-9-amino-1,3-acridinediol (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



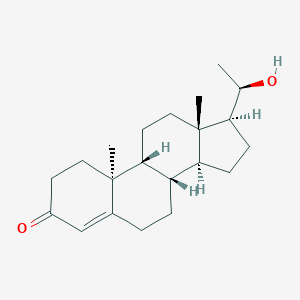
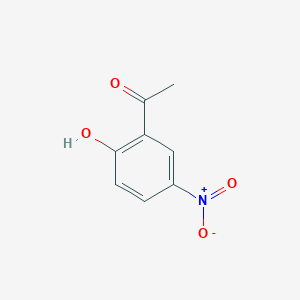
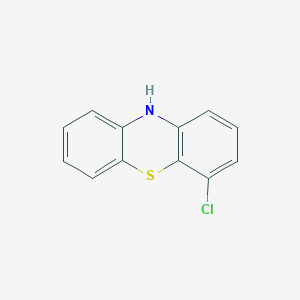
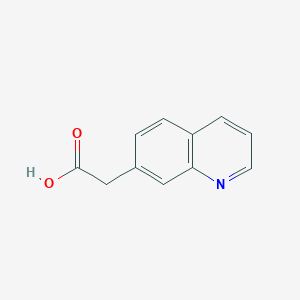
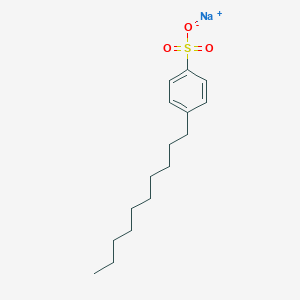
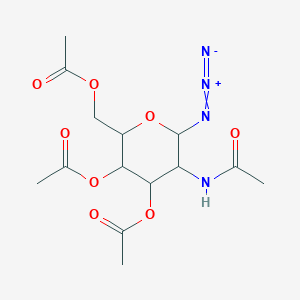
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
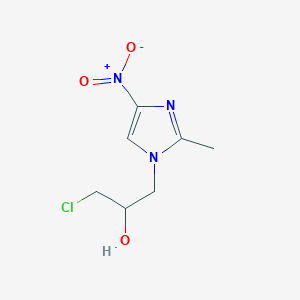
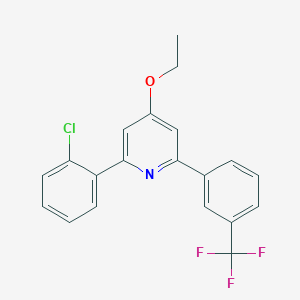
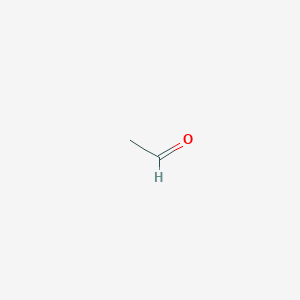
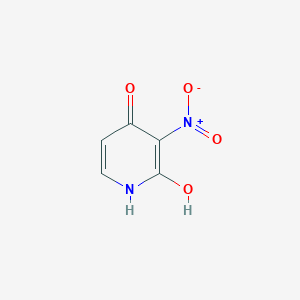
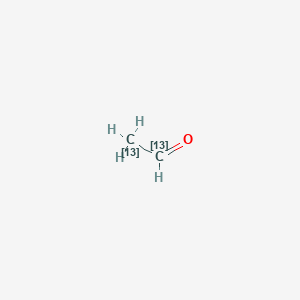
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
